N-(3-chloropyridin-2-yl)pyridine-4-carboxamide

Lipophilicity Membrane permeability Drug-likeness

N-(3-Chloropyridin-2-yl)pyridine-4-carboxamide (CAS 63913-17-7, molecular formula C₁₁H₈ClN₃O, molecular weight 233.65 g/mol) is a heterocyclic organic compound belonging to the pyridine-4-carboxamide (isonicotinamide) derivative class. The molecule features a 3-chloropyridin-2-yl moiety linked via an amide bond to a pyridine-4-carboxamide core, yielding a distinctive dual-pyridine architecture.

Molecular Formula C11H8ClN3O
Molecular Weight 233.65 g/mol
CAS No. 63913-17-7
Cat. No. B6618777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chloropyridin-2-yl)pyridine-4-carboxamide
CAS63913-17-7
Molecular FormulaC11H8ClN3O
Molecular Weight233.65 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)NC(=O)C2=CC=NC=C2)Cl
InChIInChI=1S/C11H8ClN3O/c12-9-2-1-5-14-10(9)15-11(16)8-3-6-13-7-4-8/h1-7H,(H,14,15,16)
InChIKeyNUCAWOQOZPUOKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Chloropyridin-2-yl)pyridine-4-carboxamide (CAS 63913-17-7): Physicochemical & Scaffold Profile for Scientific Procurement


N-(3-Chloropyridin-2-yl)pyridine-4-carboxamide (CAS 63913-17-7, molecular formula C₁₁H₈ClN₃O, molecular weight 233.65 g/mol) is a heterocyclic organic compound belonging to the pyridine-4-carboxamide (isonicotinamide) derivative class . The molecule features a 3-chloropyridin-2-yl moiety linked via an amide bond to a pyridine-4-carboxamide core, yielding a distinctive dual-pyridine architecture. This compound is of interest in medicinal chemistry and agrochemical research as both a potential bioactive scaffold and a synthetic building block, with patent literature identifying the pyridine-4-carboxamide framework as a privileged template for Renal Outer Medullary Potassium (ROMK) channel inhibition . The presence of the chlorine atom at the 3-position of the pyridine ring imparts significant electronic and lipophilic modulation relative to non-halogenated analogs, directly impacting molecular recognition, membrane permeability, and metabolic stability profiles .

Why Generic Substitution Fails: The Critical Role of 3-Chloro-2-pyridyl Substitution in N-(3-Chloropyridin-2-yl)pyridine-4-carboxamide


Substituting N-(3-chloropyridin-2-yl)pyridine-4-carboxamide with a seemingly similar pyridine-4-carboxamide derivative—such as the non-halogenated N-(pyridin-4-yl)pyridine-4-carboxamide or the parent isonicotinamide—is unreliable because even a single chlorine atom at the 3-position of the 2-aminopyridine ring profoundly alters lipophilicity, electronic distribution, and hydrogen-bonding capacity . Calculated logP for the target compound is 2.46, compared to 1.15 for the non-chlorinated analog N-(pyridin-4-yl)pyridine-4-carboxamide and 0.88 for isonicotinamide itself . This >1.3 log unit increase in lipophilicity translates to approximately a 20-fold difference in octanol-water partition coefficient, directly affecting membrane permeability, solubility, and off-target binding. Furthermore, the electron-withdrawing chlorine substituent polarizes the pyridine ring, altering the pKa of the adjacent amide NH and modifying the compound's capacity to act as a hydrogen-bond donor in target binding pockets . These physicochemical divergences mean that biological activity, pharmacokinetic behavior, and formulation characteristics cannot be extrapolated from unsubstituted or differently substituted analogs without experimental verification.

Quantitative Differentiation Evidence for N-(3-Chloropyridin-2-yl)pyridine-4-carboxamide: Head-to-Head Physicochemical & Scaffold Comparisons


LogP Increase of +1.30 Units vs. Non-Chlorinated Analog: Lipophilicity Advantage for Membrane Permeation

The chlorine atom at the 3-position of the 2-aminopyridine ring confers a substantial increase in lipophilicity relative to the non-halogenated comparator. The calculated logP for N-(3-chloropyridin-2-yl)pyridine-4-carboxamide is 2.45530, compared to 1.15080 for N-(pyridin-4-yl)pyridine-4-carboxamide (CAS 64479-78-3), a core-matched analog differing only by the absence of the chlorine substituent . This represents a logP increase of +1.3045 units, corresponding to an approximately 20-fold higher octanol-water partition coefficient. The parent isonicotinamide (CAS 1453-82-3) has an even lower logP of 0.88080, underscoring the pronounced lipophilicity enhancement conferred by the 3-chloropyridin-2-yl moiety . Such a logP shift places the compound in an optimal range (logP 2–3) for passive membrane permeability while maintaining sufficient aqueous solubility for in vitro assay compatibility.

Lipophilicity Membrane permeability Drug-likeness QSAR

Polar Surface Area Reduction of 3.23 Ų vs. Non-Chlorinated Analog: Enhanced Passive Permeability Potential

The chlorine substituent reduces the topological polar surface area (TPSA) of the molecule. N-(3-chloropyridin-2-yl)pyridine-4-carboxamide has a calculated PSA of 54.88 Ų, whereas the non-chlorinated comparator N-(pyridin-4-yl)pyridine-4-carboxamide has a PSA of 58.11 Ų . The difference of –3.23 Ų arises because chlorine replaces a C–H unit, slightly reducing the contribution to polar surface area. The parent isonicotinamide has a PSA of 55.98 Ų, which is higher than the target despite its smaller size, reflecting the impact of chlorine substitution . Although both compounds fall below the commonly cited 140 Ų threshold for oral bioavailability, the lower PSA of the chlorinated compound suggests marginally better passive transcellular permeability, which can be relevant in cell-based assays where intracellular target engagement is required.

Polar surface area Membrane permeability ADME Drug design

Chlorine Substitution Modulates Amide NH Hydrogen-Bond Donor Capacity: Electronic Basis for Differential Target Recognition

The electron-withdrawing nature of the chlorine atom at the 3-position of the pyridine ring inductively polarizes the adjacent amide NH group, increasing its partial positive charge and enhancing its capacity as a hydrogen-bond donor . This electronic modulation is absent in the non-halogenated analog N-(pyridin-4-yl)pyridine-4-carboxamide and in isonicotinamide itself . While direct pKa measurements of the amide NH for this specific compound have not been reported in the public literature searched, the well-established Hammett σₘ value for chlorine (+0.37) quantifies the electron-withdrawing effect at the meta position . This substituent effect is particularly relevant in biological contexts where the amide NH serves as a key hydrogen-bond donor in enzyme active sites or receptor binding pockets. Compounds lacking this chlorine atom will exhibit different hydrogen-bond geometries and strengths, which can translate to altered binding affinities and selectivity profiles.

Electronic effects Hydrogen bonding Molecular recognition SAR

Pyridine-4-Carboxamide Scaffold as a Privileged ROMK Inhibitor Template: Class-Level Validation for Antihypertensive Research

The pyridine-4-carboxamide core has been established in the patent literature as a privileged scaffold for the development of Renal Outer Medullary Potassium (ROMK, Kir1.1) channel inhibitors, a therapeutic target for hypertension and heart failure with a favorable diuretic profile that avoids hypokalemia . U.S. Patent Application US 2017/0342059 A1, assigned to Jiangsu Hengrui Medicine Co., Ltd., explicitly claims pyridinecarboxamide derivatives of general formula (I) as ROMK inhibitors, with the pyridine-4-carboxamide moiety forming the central pharmacophoric element . N-(3-chloropyridin-2-yl)pyridine-4-carboxamide embodies this core scaffold with the 3-chloropyridin-2-yl substituent providing additional vectors for target engagement. Furthermore, BindingDB records confirm that pyridine-4-carboxamide derivatives have demonstrated ROMK inhibitory activity with IC₅₀ values in the nanomolar range (e.g., compound BDBM50391781, US9073882, Example 38: ROMK IC₅₀ = 49 nM in thallium flux assay) , validating the scaffold's druggability. While compound-specific ROMK data for N-(3-chloropyridin-2-yl)pyridine-4-carboxamide is not publicly available, the scaffold match and chlorine-mediated physicochemical differentiation position it as a logical starting point for ROMK-focused medicinal chemistry programs.

ROMK inhibitor Antihypertensive Diuretic Cardiovascular

Best-Fit Research and Industrial Application Scenarios for N-(3-Chloropyridin-2-yl)pyridine-4-carboxamide (CAS 63913-17-7)


Lead Optimization for ROMK-Targeted Antihypertensive Agents

Based on the pyridine-4-carboxamide scaffold's established relevance to ROMK (Kir1.1) channel inhibition as documented in U.S. Patent Application US 2017/0342059 A1 , N-(3-chloropyridin-2-yl)pyridine-4-carboxamide is well-suited as a starting point for medicinal chemistry optimization programs targeting hypertension and heart failure. Its enhanced lipophilicity (logP 2.46 vs. 0.88 for isonicotinamide) and lower PSA (54.88 Ų) suggest improved membrane permeability for intracellular target engagement, while the chlorine substituent provides a synthetic handle for further derivatization via cross-coupling reactions.

Structure-Activity Relationship (SAR) Studies on Halogenated Pyridine Carboxamide Libraries

The compound's well-defined physicochemical profile—logP 2.46 and PSA 54.88 Ų—makes it an ideal reference compound for SAR studies exploring the impact of halogen substitution on pyridine-4-carboxamide biological activity . Its chlorine at the 3-position enables direct comparison with the non-halogenated analog N-(pyridin-4-yl)pyridine-4-carboxamide (logP 1.15, PSA 58.11) , allowing researchers to systematically assess the contribution of halogen bonding, lipophilicity, and electronic effects to target binding and selectivity.

Coordination Chemistry and Metallodrug Ligand Development

The dual-pyridine architecture of N-(3-chloropyridin-2-yl)pyridine-4-carboxamide provides two distinct nitrogen donor sites (amide carbonyl oxygen and pyridine nitrogens) capable of coordinating metal ions. Pyridine carboxamide ligands are well-precedented in copper(II) coordination chemistry, with crystal structures confirming mono-, di-, tri-, and tetranuclear complex formation . The chlorine substituent's electron-withdrawing effect (Hammett σₘ = +0.37) tunes the electronic environment at the metal center, potentially modulating redox behavior and biological activity of resulting metal complexes, making this compound a rational choice for metallodrug discovery programs.

Agrochemical Intermediate for Pyridine Carboxamide Pesticide Development

Patent literature establishes 3-pyridylcarboxamide derivatives as a key structural class for pesticidal applications, including insecticidal, acaricidal, and nematicidal activities . N-(3-chloropyridin-2-yl)pyridine-4-carboxamide incorporates the 3-chloropyridin-2-yl moiety found in commercial insecticides such as chlorantraniliprole, while maintaining the pyridine-4-carboxamide core that enables further functionalization. Its distinct physicochemical profile versus non-halogenated analogs supports its use as a synthetic intermediate in the development of novel crop protection agents with optimized environmental fate and target specificity.

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